molecular formula C7H10O3 B100256 Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- CAS No. 15441-59-5

Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-

Cat. No. B100256
CAS RN: 15441-59-5
M. Wt: 142.15 g/mol
InChI Key: VXZDWZVYCGMRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- is a heterocyclic organic compound with potential therapeutic applications. It is a cyclic lactone that has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- is not fully understood. It is believed to exert its antitumor activity by inhibiting the growth of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has also been found to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria. Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has been found to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, the yield of the final product varies depending on the method used, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-. One direction is the further exploration of its antitumor activity and potential use as a therapeutic agent. Another direction is the development of more efficient synthesis methods to increase the yield of the final product. Additionally, the study of furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- as a chiral building block in organic synthesis could lead to the development of new compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has been achieved through different methods. One method involves the reaction of 4-methylcyclohexanone with maleic anhydride in the presence of sulfuric acid to form the intermediate product, which is then cyclized using sodium acetate to obtain the final product. Another method involves the reaction of 4-methylcyclohexanone with maleic anhydride in the presence of acetic anhydride to form the intermediate product, which is then cyclized using sodium acetate to obtain the final product. The yield of the final product varies depending on the method used.

Scientific Research Applications

Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has been studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a chiral building block in organic synthesis. Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl- has been used as a starting material for the synthesis of various compounds with potential therapeutic applications.

properties

CAS RN

15441-59-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6a-methyl-2,3,3a,4-tetrahydrofuro[2,3-b]furan-5-one

InChI

InChI=1S/C7H10O3/c1-7-5(2-3-9-7)4-6(8)10-7/h5H,2-4H2,1H3

InChI Key

VXZDWZVYCGMRHB-UHFFFAOYSA-N

SMILES

CC12C(CCO1)CC(=O)O2

Canonical SMILES

CC12C(CCO1)CC(=O)O2

Other CAS RN

15441-59-5

Origin of Product

United States

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